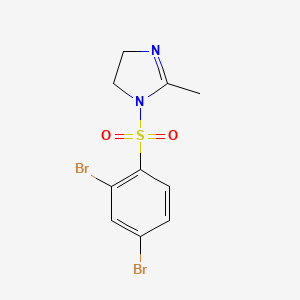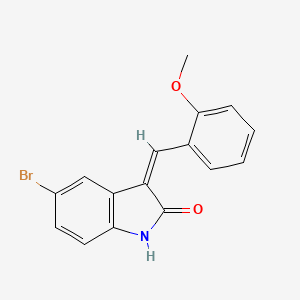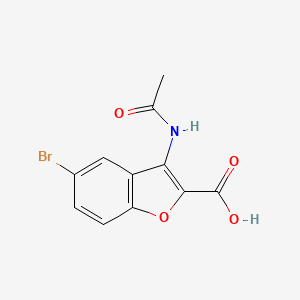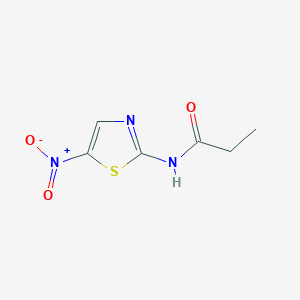
1-(2,4-Dibromobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dibromobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole is a chemical compound that features a sulfonyl group attached to a dibromobenzene ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dibromobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole typically involves the reaction of 2,4-dibromobenzenesulfonyl chloride with 2-methyl-4,5-dihydro-1H-imidazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or chloroform and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dibromobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the benzene ring.
Scientific Research Applications
1-(2,4-Dibromobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dibromobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dibromobenzene ring may also participate in interactions with biological molecules, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromobenzenesulfonyl chloride: A related compound used as an intermediate in organic synthesis.
4-Bromobenzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.
2-Fluorobenzenesulfonyl chloride: A fluorinated analog with different electronic properties.
Uniqueness
1-(2,4-Dibromobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole is unique due to the presence of both the dibromobenzene and imidazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10Br2N2O2S |
|---|---|
Molecular Weight |
382.07 g/mol |
IUPAC Name |
1-(2,4-dibromophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C10H10Br2N2O2S/c1-7-13-4-5-14(7)17(15,16)10-3-2-8(11)6-9(10)12/h2-3,6H,4-5H2,1H3 |
InChI Key |
MZILIUFVKVDDPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B11106398.png)
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11106406.png)


![4-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B11106421.png)

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B11106430.png)
![4,4'-{[4-(hexyloxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11106436.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11106441.png)
![4-bromo-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11106442.png)
![5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11106444.png)
![N-(2-Methylphenyl)-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]ethyl}methanesulfonamide](/img/structure/B11106455.png)


